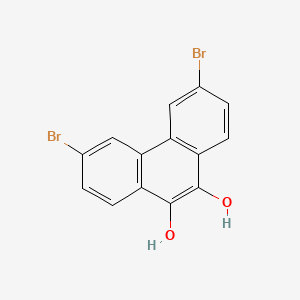

3,6-Dibromophenanthrene-9,10-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromophenanthrene-9,10-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZJAXLKPHDFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300726 | |

| Record name | 3,6-Dibromo-9,10-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952054-63-6 | |

| Record name | 3,6-Dibromo-9,10-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952054-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-9,10-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of 3,6-Dibromophenanthrene-9,10-diol, a brominated derivative of phenanthrene-9,10-diol. Due to the limited availability of direct experimental data for this compound, this document also includes relevant information on its direct precursor, 3,6-Dibromophenanthrene-9,10-dione, to provide a more complete context for researchers.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the literature, the fundamental properties have been identified. For comparative purposes, the properties of its oxidized precursor, 3,6-Dibromophenanthrene-9,10-dione, are also presented.

| Property | This compound | 3,6-Dibromophenanthrene-9,10-dione |

| CAS Number | 952054-63-6[1] | 53348-05-3[2][3][4] |

| Molecular Formula | C₁₄H₈Br₂O₂[1] | C₁₄H₆Br₂O₂[4] |

| Molecular Weight | 368.02 g/mol [1] | 366.00 g/mol [4] |

| Appearance | Not specified | Light yellow to brown powder/crystal[2] |

| Melting Point | Not specified | 289.0 to 293.0 °C[2] |

| Purity | Typically ≥98%[1] | Typically >95.0% (HPLC)[2] |

| Solubility | Not specified | Solubility can vary depending on the solvent.[5] |

| Storage | Not specified | Sealed in dry, room temperature.[3] Some suppliers recommend storage under an inert gas (Argon charged).[4] |

Synthesis and Experimental Protocols

Synthesis of 3,6-Dibromophenanthrene-9,10-dione (Precursor)

A common method for the synthesis of 3,6-Dibromophenanthrene-9,10-dione involves the direct bromination of 9,10-phenanthrenequinone.

Experimental Protocol:

-

To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).

-

Aerate the mixture with nitrogen.

-

Add bromine (83 g) to the mixture.

-

Heat the reaction mixture to reflux and maintain stirring for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethanol (250 mL) to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with ethanol.

-

Dry the final product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.[6]

Synthesis of this compound

This compound can be synthesized by the reduction of its corresponding dione. A general and effective method for the reduction of phenanthrenequinones is the use of sodium dithionite.

Experimental Protocol (Adapted):

-

In a suitable reaction vessel, dissolve 3,6-Dibromophenanthrene-9,10-dione in an appropriate organic solvent (e.g., a mixture of tetrahydrofuran and water).

-

Add an aqueous solution of sodium dithionite (Na₂S₂O₄) to the solution of the dione. The amount of sodium dithionite should be in molar excess (e.g., 3 equivalents).

-

The reaction is typically carried out at room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

References

- 1. 952054-63-6 | this compound - Moldb [moldb.com]

- 2. 3,6-Dibromophenanthrene-9,10-dione 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 53348-05-3|3,6-Dibromophenanthrene-9,10-dione|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]

An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-diol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 3,6-Dibromophenanthrene-9,10-diol. The document details a two-step synthesis process, starting from the commercially available 9,10-phenanthrenequinone, and includes detailed experimental protocols. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Structure

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Its structure consists of a phenanthrene core, which is a tricyclic aromatic system, substituted with two bromine atoms at the 3 and 6 positions and two hydroxyl groups at the 9 and 10 positions. The presence and position of these functional groups are expected to influence the molecule's chemical reactivity and biological activity.

Chemical Formula: C₁₄H₈Br₂O₂

Molecular Weight: 368.02 g/mol

CAS Number: 952054-63-6[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process:

-

Step 1: Synthesis of 3,6-Dibromophenanthrene-9,10-dione from 9,10-phenanthrenequinone.

-

Step 2: Reduction of 3,6-Dibromophenanthrene-9,10-dione to yield the target compound, this compound.

The following diagram illustrates the overall synthetic workflow.

References

In-Depth Technical Guide: Physicochemical Properties of CAS Number 952054-63-6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on the specific compound 3,6-Dibromophenanthrene-9,10-diol (CAS 952054-63-6) is limited. This guide provides available information on this compound and supplements it with data from the closely related and more extensively studied compound, 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3), to offer a comparative technical overview. All data not explicitly for this compound is clearly marked.

Core Physicochemical Properties

The compound with CAS number 952054-63-6 is identified as this compound.[1] Basic molecular properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of this compound (CAS 952054-63-6)

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Br₂O₂ | [1] |

| Molecular Weight | 368.02 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

For comparative purposes, the physicochemical properties of the oxidized form, 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3), are presented in Table 2. This data is more comprehensive and includes experimentally determined and predicted values.

Table 2: Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3)

| Property | Value | Source |

| Molecular Formula | C₁₄H₆Br₂O₂ | [2] |

| Molecular Weight | 366.00 g/mol | [2][3] |

| Melting Point | 289.0 to 293.0 °C | |

| Boiling Point (Predicted) | 501.0 ± 43.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 177.5 ± 14.7 °C | [4] |

| Appearance | Light yellow to brown powder/crystal | |

| Purity | ≥95% (HPLC) | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the public domain. However, general methodologies for characterizing phenanthrene derivatives can be applied.

Synthesis and Purification

The synthesis of 3,6-dibromophenanthrene derivatives can be achieved through methods such as the improved photocyclization of corresponding stilbene precursors. For instance, 3,6-dibromophenanthrene has been synthesized from 4,4'-dibromo-trans-stilbene.[5] The resulting product is typically purified by recrystallization from a suitable solvent like hexane to obtain single crystals for analysis.[5]

A general procedure for the synthesis of the related 3,6-dibromo-9,10-phenanthrenequinone involves the oxidation of 9,10-phenanthrenequinone with bromine in a solvent like nitrobenzene, with benzoyl peroxide as a radical initiator. The reaction mixture is heated to reflux, and upon cooling, the product is precipitated with ethanol, followed by filtration and vacuum drying.[6]

Melting Point Determination

The melting point of phenanthrene derivatives can be determined using a standard melting point apparatus, such as an Electrothermal 9002.[7] The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point. For polycyclic aromatic hydrocarbon (PAH) mixtures, Differential Scanning Calorimetry (DSC) can also be used to determine thaw and liquidus temperatures.[8]

Solubility Determination

A common method for determining the solubility of phenanthrene derivatives is the batch equilibration technique.[9] An excess amount of the crystalline compound is added to a series of vials containing the solvent of interest. The vials are sealed and agitated on a shaker at a constant temperature until equilibrium is reached (e.g., 24 hours).[9] The suspension is then centrifuged to separate the undissolved solid.[9] The concentration of the dissolved compound in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., photodiode array).[9]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. Spectra are typically recorded on an instrument like a Bruker AC 300, using a deuterated solvent such as CDCl₃.[7] Chemical shifts are reported in parts per million (ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, phenanthrene derivatives are known to exhibit a range of biological effects, including cytotoxicity against various cancer cell lines.[10][11][12][13] The cytotoxic mechanism of some phenanthrene derivatives has been linked to their ability to interact with key signaling proteins involved in cell growth and proliferation.[14]

For example, some phenanthrene derivatives have shown potent cytotoxicity against Caco-2 (colon cancer) and Hep-2 (epithelial cancer) cell lines.[12] Molecular docking studies on cytotoxic phenanthrene derivatives suggest that they may bind to and inhibit proteins in signaling pathways that are crucial for cell growth, such as the B-Raf proto-oncogene serine/threonine-protein kinase, which is a key component of the MAPK/ERK signaling pathway.[14]

Below is a hypothetical workflow for investigating the cytotoxicity of a phenanthrene derivative.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a cytotoxic phenanthrene derivative, leading to apoptosis. This is based on the known involvement of the MAPK pathway in cell proliferation and the potential for phenanthrene derivatives to act as inhibitors.

References

- 1. 952054-63-6 | this compound - Moldb [moldb.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3,6-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. Thermodynamic study of (anthracene + phenanthrene) solid state mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Photophysical and electrochemical properties of dibromophenanthrene diols

An In-depth Technical Guide on the Photophysical and Electrochemical Properties of Dibromophenanthrene Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical and electrochemical properties of dibromophenanthrene diols. Due to the limited availability of direct experimental data for these specific compounds, this document synthesizes information from closely related analogues, including phenanthrene, phenanthrene-9,10-dione, and various substituted phenanthrene derivatives. The guide outlines the expected effects of bromine and hydroxyl substitutions on the electronic and optical properties of the phenanthrene core. Detailed experimental protocols for the synthesis and characterization of dibromophenanthrene diols are provided to facilitate further research and validation of the predicted properties. This whitepaper aims to serve as a foundational resource for researchers interested in the potential applications of these compounds in materials science and drug development.

Introduction

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic and photophysical properties. The rigid, planar structure of the phenanthrene core gives rise to characteristic absorption and emission spectra, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), molecular sensors, and as scaffolds in medicinal chemistry.

The introduction of substituents onto the phenanthrene backbone can significantly modulate its properties. Halogen atoms, such as bromine, are known to influence the photophysical characteristics through the heavy-atom effect, which can enhance intersystem crossing and promote phosphorescence. Hydroxyl groups, on the other hand, can alter the electronic properties through their electron-donating nature and participate in hydrogen bonding, affecting solubility and intermolecular interactions.

This guide focuses on dibromophenanthrene diols, a class of compounds for which detailed experimental data is not yet widely available. By examining the properties of the parent compound, phenanthrene-9,10-diol, and its precursor, dibromophenanthrene-9,10-dione, we can extrapolate the expected photophysical and electrochemical behavior of the target diols.

Synthesis of Dibromophenanthrene Diols

The primary route for the synthesis of dibromophenanthrene diols is through the reduction of the corresponding dibromophenanthrene-9,10-diones. The diones are more readily available and can be synthesized by the bromination of phenanthrene-9,10-quinone.

A common method for the reduction of the dione to the diol is through catalytic hydrogenation[1].

Expected Photophysical Properties

The photophysical properties of phenanthrene derivatives are characterized by their UV-Vis absorption and fluorescence emission spectra. The parent phenanthrene molecule exhibits characteristic vibronic structures in its absorption and emission spectra[2].

3.1. UV-Vis Absorption

The introduction of hydroxyl groups at the 9 and 10 positions to form phenanthrene-9,10-diol is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to phenanthrene. This is due to the electron-donating nature of the hydroxyl groups.

The subsequent addition of two bromine atoms to the phenanthrene ring is anticipated to lead to a further red-shift in the absorption bands. The extent of this shift will depend on the positions of the bromine substituents.

3.2. Fluorescence Emission

Phenanthrene itself is fluorescent[2]. The fluorescence of phenanthrene-9,10-diol is also expected. However, the introduction of bromine atoms is known to quench fluorescence and promote phosphorescence due to the heavy-atom effect, which enhances spin-orbit coupling and facilitates intersystem crossing from the singlet excited state to the triplet state. Therefore, dibromophenanthrene diols are expected to exhibit weaker fluorescence and potentially measurable phosphorescence, even at room temperature.

Table 1: Predicted Photophysical Properties of Dibromophenanthrene Diols

| Compound | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (ΦF) | Notes |

| Phenanthrene-9,10-diol | Red-shifted vs. Phenanthrene | Red-shifted vs. Phenanthrene | Moderate | Expected to be fluorescent. |

| Dibromophenanthrene diols | Red-shifted vs. Diol | Red-shifted vs. Diol | Low | Fluorescence quenching and potential phosphorescence expected due to the heavy-atom effect of bromine. |

Expected Electrochemical Properties

Cyclic voltammetry is a key technique to investigate the electrochemical properties of these compounds, providing information on their oxidation and reduction potentials.

The hydroxyl groups in phenanthrene-9,10-diol are susceptible to oxidation. The electrochemical behavior is expected to involve the oxidation of the diol to the corresponding dione. The potential at which this occurs provides insight into the electronic nature of the molecule.

The presence of electron-withdrawing bromine atoms on the phenanthrene ring is expected to make the oxidation of the diol more difficult, shifting the oxidation potential to more positive values.

Table 2: Predicted Electrochemical Properties of Dibromophenanthrene Diols

| Compound | Expected Oxidation Potential (V vs. ref) | Expected Reduction Potential (V vs. ref) | Notes |

| Phenanthrene-9,10-diol | Reversible or quasi-reversible oxidation to the dione. | - | The diol is expected to be electrochemically active towards oxidation. |

| Dibromophenanthrene diols | Higher oxidation potential than the unsubstituted diol. | Reduction of the aromatic system at negative potentials. | Bromine substitution is expected to make the molecule more difficult to oxidize. |

Experimental Protocols

To validate the predicted properties, the following experimental protocols are recommended.

5.1. Synthesis of 3,6-Dibromophenanthrene-9,10-diol

This protocol is adapted from the general procedure for the reduction of phenanthrene-9,10-dione[1].

-

Dissolution: Dissolve 3,6-dibromophenanthrene-9,10-dione in a suitable solvent such as ethanol or ethyl acetate in a high-pressure reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 24 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

5.2. Photophysical Measurements

-

Sample Preparation: Prepare dilute solutions (micromolar range) of the dibromophenanthrene diol in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).

-

UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Fluorescence Spectroscopy: Measure the fluorescence emission and excitation spectra using a spectrofluorometer. The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate).

5.3. Electrochemical Measurements

-

Electrolyte Solution: Prepare a solution of the dibromophenanthrene diol in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Cyclic Voltammetry (CV): Perform CV using a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Data Analysis: Record the voltammograms at various scan rates to determine the peak potentials and assess the reversibility of the redox processes.

Conclusion

While direct experimental data for dibromophenanthrene diols is scarce, this technical guide provides a reasoned expectation of their photophysical and electrochemical properties based on the behavior of related compounds. The presence of both hydroxyl and bromine substituents on the phenanthrene core is expected to result in unique electronic and optical characteristics, including red-shifted absorption and emission, quenched fluorescence, and potentially enhanced phosphorescence. The provided synthetic and characterization protocols offer a clear path for researchers to experimentally validate these predictions and further explore the potential of dibromophenanthrene diols in various applications. Future work should focus on the systematic synthesis of different isomers of dibromophenanthrene diols and the detailed investigation of their properties to establish a comprehensive structure-property relationship.

References

The Discovery and Biological Significance of Phenanthrene-9,10-diol Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural backbone of numerous natural products and synthetic compounds with significant biological activities. Among its many derivatives, those oxygenated at the 9- and 10-positions, particularly phenanthrene-9,10-diol and its analogues, have garnered considerable interest in the scientific community. This technical guide provides a comprehensive literature review on the discovery, synthesis, and biological evaluation of phenanthrene-9,10-diol derivatives, with a focus on their potential as therapeutic agents.

Historical Context and Synthesis

The history of phenanthrene dates back to 1872 when it was independently isolated from coal tar by Carl Graebe, and by Wilhelm Rudolph Fittig and Eugen Ostermayer.[1] Shortly after, the oxidation of phenanthrene to phenanthrene-9,10-dione (phenanthrenequinone) was described.[1] The corresponding phenanthrene-9,10-diol is readily prepared by the reduction of phenanthrene-9,10-dione. A common and efficient method for this conversion is through catalytic hydrogenation.[2][3]

The diol serves as a versatile precursor for a variety of derivatives, most notably through O-alkylation to form ether derivatives. The synthesis of 9,10-dimethoxyphenanthrene is a well-established example of this derivatization.

Experimental Protocols

Synthesis of Phenanthrene-9,10-diol

Phenanthrene-9,10-diol can be synthesized by the reduction of phenanthrene-9,10-dione. A typical procedure involves the catalytic hydrogenation of the dione.[2][3]

Synthesis of 9,10-Dimethoxyphenanthrene from Phenanthrene-9,10-dione

This procedure details the synthesis of 9,10-dimethoxyphenanthrene from phenanthrene-9,10-dione, which proceeds via an in-situ generated phenanthrene-9,10-diol intermediate.

Materials:

-

9,10-Phenanthrenequinone

-

Tetrabutylammonium bromide (Bu4NBr)

-

Sodium dithionite (Na2S2O4)

-

Tetrahydrofuran (THF)

-

Water

-

Dimethyl sulfate

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethyl acetate (EtOAc)

-

15% Aqueous ammonia

-

Brine

-

Sodium sulfate (Na2SO4)

-

Dichloromethane (CH2Cl2)

-

Hexane

-

Neutral alumina

Procedure:

-

A mixture of 26 g (0.125 mol) of 9,10-phenanthrenequinone, 13 g (0.04 mol) of tetrabutylammonium bromide, 65 g (0.37 mol) of sodium dithionite, 250 mL of THF, and 250 mL of water is shaken for 5 minutes in a 2-L separatory funnel.

-

Dimethyl sulfate (62 mL, 0.65 mol) is added, followed by an aqueous solution of sodium hydroxide (64 g, 1.6 mol, in 125 mL of water) and 200 g of ice.

-

The mixture is shaken for 5 minutes, and after adding another 200 g of ice, it is shaken for an additional 10 minutes.

-

Ethyl acetate (100 mL) is added, and the mixture is shaken. The aqueous phase is separated and extracted with ethyl acetate (2 x 100 mL).

-

The combined organic extracts are washed with water (3 x 100 mL), 15% aqueous ammonia (2 x 100 mL), water (3 x 100 mL), and finally brine (100 mL).

-

The solution is dried over sodium sulfate and filtered. The solvents are removed under vacuum.

-

The resulting thick brown oil is dissolved in 80 mL of a roughly 2:1 mixture of dichloromethane and hexane and passed through a plug of neutral alumina, eluting with 170 mL of the same solvent mixture.

-

After solvent removal, the residue is dried under vacuum to yield 9,10-dimethoxyphenanthrene as a yellow oil.[4]

Biological Activities of Phenanthrene-9,10-diol Derivatives

A growing body of evidence highlights the cytotoxic and anticancer properties of phenanthrene derivatives, including those derived from phenanthrene-9,10-diol. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

Cytotoxicity Data

The following tables summarize the cytotoxic activities of several phenanthrene and 9,10-dihydrophenanthrene derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxic Activities of Phenanthrene Derivatives from Dendrobium officinale

| Compound | HI-60 (IC50, µM) | THP-1 (IC50, µM) |

| 4 | 11.96 | 8.92 |

Data from New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities.

Table 2: Cytotoxic Activities of Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis

| Compound | A549 (EC50, µg/mL) | PC-3 (EC50, µg/mL) | DU145 (EC50, µg/mL) | HCT-8 (EC50, µg/mL) | MCF-7 (EC50, µg/mL) | KB (EC50, µg/mL) | KBVIN (EC50, µg/mL) |

| 1 | < 0.5 | < 0.5 | < 0.5 | < 0.5 | < 0.02 | < 0.5 | < 0.5 |

| 2 | 1.8 | 0.8 | 2.1 | > 4 | 0.9 | 2.5 | 1.9 |

| 3 | 1.2 | 0.7 | 2.3 | > 4 | 1.1 | 1.5 | 1.3 |

| 4 | 2.1 | 0.9 | > 4 | > 4 | 1.5 | 2.8 | 2.2 |

| 5 | 3.5 | 1.8 | > 4 | > 4 | 2.1 | 3.9 | 3.1 |

| 6 | 1.5 | 0.6 | 2.9 | 3.1 | 0.8 | 1.9 | 1.4 |

| 8 | 2.5 | 1.1 | > 4 | > 4 | 1.8 | 3.2 | 2.7 |

| 9 | > 4 | 2.5 | > 4 | > 4 | 3.1 | > 4 | > 4 |

| 10 | > 4 | > 4 | > 4 | > 4 | > 4 | > 4 | > 4 |

| 11 | 3.2 | 1.5 | > 4 | > 4 | 2.2 | > 4 | > 4 |

Data from Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis.

Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular mechanisms by which phenanthrene derivatives exert their anticancer effects. Key among these are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction via the Bcl-2/Bax Pathway

Certain phenanthrene derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of proteins in the Bcl-2 family. Specifically, these compounds can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to an overall increase in the Bax/Bcl-2 ratio and subsequent activation of the apoptotic cascade.

References

- 1. Phenanthren – Wikipedia [de.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol: Synthesis and characterization of the first ortho-quinhydrone derivative | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 3,6-Dibromophenanthrene-9,10-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available quantitative solubility data for 3,6-Dibromophenanthrene-9,10-diol (CAS: 952054-63-6) in common organic solvents is limited. This guide provides a framework for determining its solubility, including detailed experimental protocols and data presentation templates, based on methodologies for structurally similar compounds.

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative.[1] While specific applications are not extensively documented, its structural parent, phenanthrene, is utilized in the synthesis of dyestuffs, explosives, and drugs, as well as in biochemical research. The solubility of a compound is a critical physicochemical property, influencing its utility in various applications, from organic synthesis to drug delivery systems. This document outlines a comprehensive approach to characterizing the solubility of this compound.

While direct solubility data for the diol is scarce, information is available for the related compound, 3,6-Dibromophenanthrene-9,10-dione (also known as 3,6-Dibromo-phenanthrenequinone).

Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-dione (CAS: 53348-05-3):

| Property | Value |

| Molecular Formula | C₁₄H₆Br₂O₂ |

| Molecular Weight | 366.00 g/mol [2] |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 289.0 to 293.0 °C |

It is generally noted that the solubility of this dione compound can vary depending on the solvent.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is adapted from established procedures for similar polycyclic aromatic compounds.

Objective: To determine the saturation concentration of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, toluene, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials or centrifuge tubes with Teflon-lined screw caps

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Solvent Mixtures: Prepare the desired organic solvents.

-

Addition of Solute: To a series of vials, add a pre-weighed excess amount of this compound. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Add a known volume of the selected organic solvent to each vial. The vials are then sealed to prevent solvent evaporation.

-

Shaking and Incubation: The mixtures are placed on a shaker and agitated at a constant speed and temperature (e.g., 150 rpm at 25 ± 1°C) for a predetermined period (e.g., 24 hours) to reach equilibrium.[4]

-

Phase Separation: After equilibration, the samples are centrifuged at a high speed (e.g., 4000 rpm for 30 minutes) to separate the undissolved solid from the saturated solution.[4]

-

Sample Collection and Dilution: A precise aliquot of the clear supernatant is carefully removed using a pipette. This aliquot is then diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted samples is determined by a validated HPLC method.[4]

-

Data Analysis: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

References

Unlocking the Potential of Brominated Phenanthrenes: An In-depth Guide to their Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of brominated phenanthrenes, a class of molecules with significant potential in organic electronics and medicinal chemistry. By strategically modifying the phenanthrene core with bromine atoms, it is possible to finely tune their electronic characteristics, paving the way for the development of novel materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialized therapeutic agents. This document details the synthesis, experimental characterization, and computational analysis of these compounds, offering a foundational resource for researchers in the field.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), possesses a rigid and conjugated structure that imparts inherent electronic and photophysical properties. The introduction of bromine, a halogen substituent, significantly alters these properties through a combination of inductive and resonance effects. The position and number of bromine atoms on the phenanthrene skeleton are critical determinants of the resulting electronic behavior, influencing key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, ionization potential, electron affinity, and charge carrier mobility. Understanding and controlling these properties are paramount for the rational design of brominated phenanthrene derivatives with tailored functionalities.

Synthesis of Brominated Phenanthrenes

The targeted synthesis of specific brominated phenanthrene isomers is crucial for systematic studies of their structure-property relationships. Various synthetic protocols have been developed, with the choice of method depending on the desired isomer.

Experimental Protocol: Synthesis of 9,10-Dibromophenanthrene

A common method for the synthesis of 9,10-dibromophenanthrene involves the bromination of 9,10-dihydrophenanthrene.

Materials:

-

9,10-dihydrophenanthrene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4)

-

Potassium tert-butoxide

-

N,N-dimethyl-formamide (DMF)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

Procedure:

-

Bromination of 9,10-dihydrophenanthrene: A solution of 9,10-dihydrophenanthrene, NBS, and a catalytic amount of BPO in CCl4 is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with a sodium thiosulfate solution and water, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude dibrominated product.

-

Dehydrobromination: The crude product from the previous step is dissolved in anhydrous DMF at 0 °C. Potassium tert-butoxide is added portion-wise to the solution. The mixture is stirred at 0 °C for 1 hour.

-

Quenching and Isolation: The reaction is quenched by the slow addition of 6 M HCl. The resulting precipitate is filtered, washed extensively with water and methanol, and then dried under vacuum to afford 9,10-dibromophenanthrene as a solid.[1]

Experimental Protocol: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone

This protocol outlines the synthesis of a key intermediate which can be further modified.

Materials:

-

Phenanthrenequinone

-

Concentrated sulfuric acid

-

N-Bromosuccinimide (NBS)

-

Ethyl acetate

Procedure:

-

To a dry reaction vessel under a nitrogen atmosphere, add phenanthrenequinone and concentrated sulfuric acid.

-

Add N-bromosuccinimide to the mixture and stir at room temperature for 2 hours.

-

Quench the reaction by slowly adding water, followed by pouring the mixture into ice water.

-

Collect the precipitated solid by filtration and wash with hot water.

-

The crude product is then purified by refluxing with ethyl acetate and subsequent vacuum drying to yield 2,7-dibromo-9,10-phenanthrenequinone.[2]

Electronic Properties: A Quantitative Overview

The electronic properties of brominated phenanthrenes have been investigated through both computational and experimental methods. While comprehensive experimental data for a full series of isomers is limited, computational studies provide valuable insights into the trends and effects of bromination.

Computationally Determined Electronic Properties

Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure of molecules. The following table summarizes key electronic properties of phenanthrene and a representative brominated derivative calculated using DFT. These calculations typically employ functionals such as B3LYP with basis sets like 6-31G(d,p).[3][4]

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Phenanthrene | -6.02 | -1.21 | 4.81 | 6.02 | 1.21 |

| 9-Bromophenanthrene | -6.15 | -1.45 | 4.70 | 6.15 | 1.45 |

| Dinitrophenanthrene* | -7.8 to -7.9 | -4.2 to -4.3 | 3.5 to 3.7 | ~8.5 | ~4.0 |

Note: Data for dinitrophenanthrene is included to show the significant effect of strong electron-withdrawing groups, which is more pronounced than that of bromine.[3][4]

Key Observations from Computational Data:

-

HOMO-LUMO Gap Reduction: Bromination generally leads to a reduction in the HOMO-LUMO gap.[5] This is a critical factor for tuning the optical and electronic properties of materials for applications in organic electronics.

-

Increased Electron Affinity: The introduction of bromine increases the electron affinity of the phenanthrene core, indicating a greater ability to accept an electron.[3][4]

Experimentally Determined Electronic Properties

Experimental determination of electronic properties provides crucial validation for computational models.

| Property | Compound | Value | Method |

| Electron Affinity | Phenanthrene | -0.01 ± 0.04 eV | Photodetachment-photoelectron spectroscopy (extrapolated from water cluster data) |

Note: The negative electron affinity of phenanthrene indicates that the neutral molecule is more stable than its anion in the gas phase.

Experimental Characterization Techniques

A variety of experimental techniques are employed to characterize the electronic properties of brominated phenanthrenes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Protocol:

-

Sample Preparation: A solution of the brominated phenanthrene is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The obtained voltammogram shows oxidation and reduction peaks corresponding to the removal and addition of electrons.

-

Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, typically referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

UV-Visible and Fluorescence Spectroscopy

These spectroscopic techniques provide information about the electronic transitions within a molecule.

Experimental Protocol:

-

Sample Preparation: Dilute solutions of the brominated phenanthrene are prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

-

UV-Visible Spectroscopy: The absorbance of the solution is measured as a function of wavelength. The absorption maxima (λ_max) correspond to electronic transitions from the ground state to excited states. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.

-

Fluorescence Spectroscopy: The sample is excited at a specific wavelength (typically at or near an absorption maximum), and the emitted light is detected at various wavelengths. The resulting emission spectrum provides information about the energy of the first excited singlet state.

Charge Transport Properties

The charge carrier mobility is a critical parameter for the performance of organic electronic devices. While specific experimental data for brominated phenanthrenes is scarce, the general principles of charge transport in organic semiconductors apply. The mobility is highly dependent on the molecular packing in the solid state, which can be influenced by the position and number of bromine substituents. Techniques like Time-of-Flight (TOF) and the fabrication of Organic Field-Effect Transistors (OFETs) are used to measure charge carrier mobility.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic properties of a novel brominated phenanthrene derivative.

Caption: Logical workflow for the synthesis and characterization of brominated phenanthrenes.

Conclusion

The electronic properties of brominated phenanthrenes can be systematically tuned through synthetic chemistry. This guide has provided an overview of the synthesis, quantitative electronic properties, and characterization methodologies for these promising compounds. While computational studies offer significant predictive power, further experimental validation, particularly in determining charge transport properties for a broader range of isomers, will be crucial for accelerating their application in next-generation organic electronic devices and for designing molecules with specific biological activities. The detailed protocols and compiled data herein serve as a valuable starting point for researchers aiming to explore and exploit the unique electronic landscape of brominated phenanthrenes.

References

The Synthesis of 3,6-Dibromophenanthrene-9,10-diol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of 3,6-dibromophenanthrene-9,10-diol, a valuable precursor in the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data, and a review of the potential applications of this and related compounds.

Introduction

3,6-Dibromophenanthrene-9,10-dione is a versatile organic compound characterized by a phenanthrene backbone with bromine substituents at the 3 and 6 positions and carbonyl groups at the 9 and 10 positions.[1] Its unique chemical architecture makes it a sought-after intermediate in the synthesis of specialized dyes, agrochemicals, and materials for organic light-emitting diodes (OLEDs).[2] The reduction of the dione functionality to a diol opens up new avenues for creating a diverse range of derivatives with significant biological activity. Phenanthrene derivatives, including diols, have demonstrated promising anti-inflammatory, anti-cancer, and antimicrobial properties, making them attractive scaffolds for drug discovery programs.[2]

This guide details the synthesis of 3,6-dibromophenanthrene-9,10-dione and its subsequent reduction to the corresponding diol, providing a foundation for further research and development.

Synthesis of 3,6-Dibromophenanthrene-9,10-dione

The precursor, 3,6-dibromophenanthrene-9,10-dione, can be synthesized from the readily available 9,10-phenanthrenequinone. The following table summarizes the key physical and chemical properties of the starting material and the product.

Table 1: Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-dione and its Precursor

| Property | 9,10-Phenanthrenequinone | 3,6-Dibromophenanthrene-9,10-dione |

| CAS Number | 84-11-7 | 53348-05-3[1][3] |

| Molecular Formula | C₁₄H₈O₂ | C₁₄H₆Br₂O₂[1][3] |

| Molecular Weight | 208.21 g/mol | 366.00 g/mol [3] |

| Appearance | Orange needles | Light yellow to brown powder/crystal[3] |

| Melting Point | 206-208 °C | 291 °C[3] |

| Boiling Point | 360 °C | 501.0±43.0 °C (Predicted)[3] |

| Density | 1.43 g/cm³ | 1.911 g/cm³[3] |

Experimental Protocol: Synthesis of 3,6-Dibromophenanthrene-9,10-dione

This protocol is based on a general procedure for the bromination of 9,10-phenanthrenequinone.[3]

Materials:

-

9,10-Phenanthrenequinone (50 g)

-

Benzoyl peroxide (2.5 g)

-

Nitrobenzene (250 mL)

-

Bromine (83 g)

-

Ethanol (250 mL)

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser and stirrer

Procedure:

-

To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).

-

Aerate the mixture with nitrogen.

-

Add bromine (83 g) to the mixture.

-

Heat the mixture to reflux and stir for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethanol (250 mL) to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with ethanol.

-

Dry the product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.

Expected Yield: 70%[3]

Synthesis of this compound

The reduction of the diketone to a diol is a key transformation. While a specific protocol for the 3,6-dibromo derivative is not widely published, a reliable method for the reduction of the parent 9,10-phenanthrenequinone using sodium dithionite can be adapted.[4] Sodium dithionite is an inexpensive and effective reducing agent for this type of transformation.[5][6][7]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | Not available |

| Molecular Formula | C₁₄H₈Br₂O₂ |

| Molecular Weight | 368.02 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Not reported |

Experimental Protocol: Reduction to this compound (Adapted)

This adapted protocol is based on the reduction of 9,10-phenanthrenequinone.[4]

Materials:

-

3,6-Dibromophenanthrene-9,10-dione

-

Sodium dithionite (Na₂S₂O₄)

-

Tetrahydrofuran (THF)

-

Water

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction flask, dissolve 3,6-dibromophenanthrene-9,10-dione in a minimal amount of THF.

-

In a separate beaker, prepare an aqueous solution of sodium dithionite. An excess of the reducing agent should be used.

-

Combine the two solutions in a separatory funnel.

-

Shake the mixture vigorously. The progress of the reaction can be monitored by a color change, as the deep color of the dione should fade.

-

After the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with additional portions of an organic solvent like ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

Note: The exact stoichiometry and reaction times may need to be optimized for this specific substrate.

Data Presentation

Characterization of the synthesized diol is crucial. While specific experimental data for this compound is scarce in the literature, the following table outlines the expected analytical data based on the structure and data from similar compounds.

Table 3: Expected Analytical Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7-9 ppm. Two singlets for the hydroxyl protons. A singlet or two doublets for the C9 and C10 protons. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. Carbons bearing the hydroxyl groups (C9 and C10) in the range of 60-80 ppm. |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching band around 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 368.02 g/mol , showing the characteristic isotopic pattern for two bromine atoms. |

Visualization of Synthetic Pathway

The synthesis of this compound from 9,10-phenanthrenequinone can be visualized as a two-step process.

Caption: Synthetic route to this compound.

Relevance in Drug Development

Phenanthrene derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The diol functionality in this compound serves as a versatile handle for further chemical modifications to explore structure-activity relationships.

Potential Signaling Pathways

Phenolic compounds, a broad class that includes phenanthrene diols, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8][9] The anti-inflammatory properties of phytochemicals are often attributed to their ability to modulate key signaling pathways.

Caption: Potential mechanisms of action for phenanthrene diols.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in materials science and drug discovery. This guide provides a comprehensive overview of its synthesis, starting from 9,10-phenanthrenequinone. The detailed protocols and compiled data serve as a foundational resource for researchers aiming to explore the rich chemistry and biological activity of this class of compounds. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully realize their therapeutic potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 6. fiveable.me [fiveable.me]

- 7. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]

- 8. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 3,6-Dibromophenanthrene-9,10-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dibromophenanthrene-9,10-diol (CAS No. 952054-63-6) is a brominated aromatic diol.[1] While specific applications and biological activities are not extensively documented in publicly available literature, its structure suggests potential use as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Given the general reactivity and potential biological activity of halogenated polycyclic aromatic hydrocarbons, stringent safety and handling protocols are essential. This guide provides the most current available information and best-practice recommendations for the safe handling of this compound in a laboratory setting.

Compound Identification and Properties

Limited experimental data is available for this compound. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 952054-63-6 | [1] |

| Molecular Formula | C₁₄H₈Br₂O₂ | [1] |

| Molecular Weight | 368.02 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Intended Use | For research and development use only. |

Hazard Assessment and Safety Recommendations

No specific toxicological data or Safety Data Sheet (SDS) is currently available for this compound. Therefore, a conservative approach to handling is imperative. The primary hazards are inferred from its structural analog, 3,6-Dibromophenanthrene-9,10-dione (CAS No. 53348-05-3), and the general risks associated with brominated aromatic compounds.

Inferred Hazards from 3,6-Dibromophenanthrene-9,10-dione

The dione precursor is classified with the following hazards. It is prudent to assume the diol may exhibit similar properties.

| Hazard Statement | GHS Classification | Precautionary Recommendations |

| Causes skin irritation | H315 | Wear protective gloves. Wash skin thoroughly after handling. |

| Causes serious eye irritation | H319 | Wear eye protection/face protection. |

| May cause respiratory irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Harmful if swallowed | H302 | Do not eat, drink or smoke when using this product. Rinse mouth. |

Data sourced from publicly available information on 3,6-Dibromophenanthrene-9,10-dione.

General Handling Precautions

Due to the lack of specific data and the potential for irritation, the following general precautions should be strictly followed:

-

Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][4]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[5][6][7][8][9]

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[6][7]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required.[5][7] Gloves should be inspected before use and changed regularly or immediately upon contamination.[10]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[3][6] For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][8]

-

-

Hygiene Practices: Avoid eating, drinking, or applying cosmetics in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound.[10]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Given that brominated compounds can be reactive, storage away from heat and light is advisable.

Disposal

-

Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Waste should be collected in a designated, sealed, and properly labeled container.

-

Brominated aromatic compounds may require specific disposal procedures, such as high-temperature incineration at a licensed facility.[11] Consult with your institution's environmental health and safety department for specific guidance.

Experimental Protocols

The following sections provide a logical workflow and a generalized experimental protocol relevant to the handling and potential synthesis of this compound.

Safe Handling Workflow

The following diagram illustrates a safe handling workflow for chemical irritants, which should be applied when working with this compound.

Chemical Relationship: Synthesis from Dione

This compound can be synthesized from its corresponding dione through a reduction reaction. This is a common transformation in organic chemistry.

Generalized Protocol for Reduction of 3,6-Dibromophenanthrene-9,10-dione

This protocol is a general guideline for the reduction of a quinone to a hydroquinone (diol) and should be adapted and optimized for specific laboratory conditions.

-

Preparation:

-

In a certified chemical fume hood, set up a round-bottom flask with a magnetic stirrer.

-

Don all required PPE (safety goggles, face shield, lab coat, and appropriate chemical-resistant gloves).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) if the reaction is air-sensitive.

-

-

Reaction Setup:

-

Dissolve a known quantity of 3,6-Dibromophenanthrene-9,10-dione in a suitable solvent (e.g., tetrahydrofuran or ethanol) in the reaction flask.

-

Prepare a solution of a reducing agent, such as sodium borohydride or sodium dithionite, in an appropriate solvent.

-

-

Reduction:

-

Slowly add the reducing agent solution to the stirred solution of the dione. The reaction may be exothermic, so cooling with an ice bath may be necessary.

-

Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

-

Workup and Isolation:

-

Once the reaction is complete, quench the reaction by carefully adding an appropriate reagent (e.g., water or a dilute acid) to neutralize any excess reducing agent.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.

-

-

Waste Disposal:

-

Collect all aqueous and organic waste in separate, labeled hazardous waste containers for proper disposal.

-

Emergency Procedures

Spills

-

Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[2][3] Collect the contaminated material in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then soap and water.

-

Major Spill: Evacuate the immediate area and alert laboratory personnel and your institution's emergency response team.[2][3] Do not attempt to clean up a large spill without proper training and equipment.

Exposures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

This guide is intended to promote a culture of safety and responsible handling of this compound. Researchers must remain vigilant and adhere to the highest safety standards, especially when working with compounds with limited toxicological data.

References

- 1. 952054-63-6 | this compound - Moldb [moldb.com]

- 2. scribd.com [scribd.com]

- 3. umdearborn.edu [umdearborn.edu]

- 4. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 5. falseguridad.com [falseguridad.com]

- 6. trimaco.com [trimaco.com]

- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 9. epa.gov [epa.gov]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. idealresponse.co.uk [idealresponse.co.uk]

Methodological & Application

Application Note: A Generalized Protocol for the Synthesis of 3,6-Dibromophenanthrene-9,10-diol

Introduction

3,6-Dibromophenanthrene-9,10-diol is a hydroquinone derivative of the corresponding 3,6-Dibromophenanthrene-9,10-dione. Phenanthrenequinones and their derivatives are significant compounds in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules.[1][2] The diol form, in particular, can be a crucial precursor for various chemical modifications. This document outlines a generalized, robust laboratory-scale protocol for the synthesis of this compound via the reduction of 3,6-Dibromophenanthrene-9,10-dione. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Materials and Methods

The synthesis of this compound is achieved through the chemical reduction of 3,6-Dibromophenanthrene-9,10-dione. Sodium dithionite is a common and effective reducing agent for this transformation.

Experimental Protocol

Reaction Scheme:

3,6-Dibromophenanthrene-9,10-dione to this compound

Materials:

-

3,6-Dibromophenanthrene-9,10-dione

-

Sodium dithionite (Na₂S₂O₄)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-Dibromophenanthrene-9,10-dione (1.0 eq) in a suitable volume of anhydrous THF. The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation of the product.

-

Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (2.0-3.0 eq) in deionized water.

-

Reaction: Add the aqueous sodium dithionite solution to the solution of the dione. The reaction mixture is then stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the starting material, 3,6-Dibromophenanthrene-9,10-dione.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆Br₂O₂ | [1][3] |

| Molecular Weight | 366.01 g/mol | [4] |

| Appearance | Light yellow to brown powder/crystal | [5] |

| Melting Point | 289.0 to 293.0 °C | [5] |

| Purity (typical) | >95.0% (HPLC) | [5] |

| Boiling Point (Predicted) | 501.0 ± 43.0 °C | [3] |

| Density (Predicted) | 1.911 g/cm³ | [3] |

Expected Results:

The reduction of 3,6-Dibromophenanthrene-9,10-dione is expected to yield this compound in good yield. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Discussion

The described protocol provides a general and reliable method for the synthesis of this compound. The use of sodium dithionite is a well-established method for the reduction of quinones to hydroquinones.[6] The reaction is typically clean and proceeds with high conversion. The inert atmosphere is crucial to prevent the re-oxidation of the diol product back to the dione, which can be sensitive to air, especially under basic or neutral conditions. The choice of solvent and extraction procedure is standard for compounds of this polarity. For optimal results, purification by recrystallization from a suitable solvent system or by silica gel column chromatography may be necessary. Researchers should optimize the reaction conditions, including stoichiometry of the reducing agent and reaction time, for their specific needs.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3,6-Dibromophenanthrene-9,10-dione may cause skin and eye irritation.[5]

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

- 1. nbinno.com [nbinno.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]

- 4. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,6-Dibromophenanthrene-9,10-dione 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for 3,6-Dibromophenanthrene-9,10-diol in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,6-Dibromophenanthrene-9,10-diol in Suzuki-Miyaura cross-coupling reactions. This versatile building block offers a gateway to a diverse range of functionalized phenanthrene derivatives, which are of significant interest in materials science and drug discovery due to their unique photophysical and biological properties. While direct literature on the Suzuki coupling of this compound is limited, the following protocols are based on established methodologies for the closely related 3,6-Dibromophenanthrene-9,10-dione and other dibromoaromatic compounds, providing a robust starting point for reaction optimization.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2][3] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] For this compound, this reaction allows for the sequential or simultaneous substitution of the two bromine atoms, leading to either symmetrically or asymmetrically disubstituted phenanthrene scaffolds.

General Reaction Scheme

The general transformation for the double Suzuki cross-coupling of this compound with an arylboronic acid is depicted below:

Caption: General scheme of a double Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Double Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

This protocol is adapted from procedures for the analogous 3,6-Dibromophenanthrene-9,10-dione.[5]

Materials:

-

This compound

-

Arylboronic acid (2.2 - 3.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3-4 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2-3.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3-4 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,6-diarylphenanthrene-9,10-diol.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki cross-coupling reactions of related dibromoaromatic compounds. These can serve as a reference for optimizing the reaction of this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [6] |

| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [7] |

| 3 | 1,3-Dibromobenzene | 3-tert-butyl-4-methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 98 | [6] |

| 4 | 3,6-Dibromophenanthrene-9,10-dione | 4-(Diphenylamino)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 24 | >90 (qualitative) | [5] |

Logical Workflow for Reaction Setup and Workup

The following diagram illustrates the typical workflow for setting up and working up a Suzuki cross-coupling reaction.

Caption: A typical workflow for a Suzuki cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

Phenanthrene derivatives are prevalent in numerous natural products and have shown a wide range of biological activities. The functionalized phenanthrene-9,10-diols synthesized via this methodology can serve as key intermediates in the synthesis of novel therapeutic agents. The core structure can be tailored to interact with specific biological targets.

In materials science, the extended π-conjugated systems of diarylphenanthrenes make them promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications. The ability to tune the electronic properties by varying the appended aryl groups is a significant advantage of the Suzuki cross-coupling approach.[8]

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are pure and dry (except for the water in the solvent system).

-

Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.

-

Screen different palladium catalysts, ligands, and bases. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands may be required.

-

Increase the reaction temperature or time.

-

-

Incomplete Reaction:

-

Add a fresh portion of the catalyst.

-

Ensure the base is sufficiently strong and soluble in the reaction medium.

-

-

Side Reactions:

-

Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but large excesses may lead to purification challenges.

-

Protodeborylation (cleavage of the C-B bond by a proton source) can be an issue. Using anhydrous solvents (where applicable) and a non-protic base can mitigate this.

-

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of novel and functionalized phenanthrene derivatives.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]